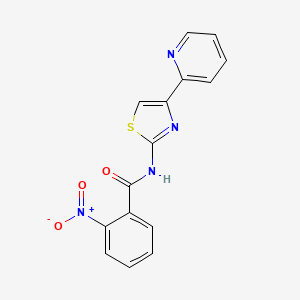

2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Thiazoles, which are an important class of five-membered heterocyclic compounds, contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the available resources, thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .Scientific Research Applications

Chemical Synthesis and Modifications

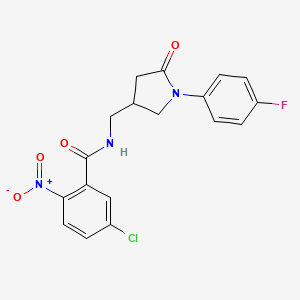

2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, a compound with potential applications in various fields of chemical research, has been the subject of studies focusing on its synthesis, modifications, and the exploration of its properties. The compound’s structure, which includes a pyridin-2-yl group and a thiazol-2-yl group attached to a benzamide moiety, suggests its utility in the synthesis of heterocyclic compounds and as a potential pharmacophore.

One study describes the use of 2-(pyridin-2-yl) aniline as a novel, removable directing group to promote C-H amination mediated by cupric acetate. This process effectively aminates the β-C(sp2)-H bonds of benzamide derivatives, indicating that compounds similar to this compound can be key intermediates in the synthesis of complex organic molecules with good functional group tolerance (Hong-Yi Zhao et al., 2017).

Antiparasitic and Antiviral Activities

Thiazolides, a class of drugs derived from thiazole-containing compounds like nitazoxanide, have shown broad-spectrum activity against a variety of pathogens. Although not directly related to this compound, these studies highlight the potential of thiazole derivatives in developing new antiparasitic and antiviral agents. Nitazoxanide, a compound composed of a nitrothiazole-ring and a salicylic acid moiety, demonstrates the wide range of activities of thiazole derivatives against intestinal and tissue-dwelling helminths, protozoa, enteric bacteria, and viruses infecting animals and humans (A. Hemphill et al., 2007).

Structural and Functional Analysis

The exploration of the structural and functional relationships of thiazolides, including derivatives of compounds similar to this compound, has provided insights into their mechanisms of action against various pathogens. The versatility of thiazole derivatives in forming stable molecular structures and engaging in specific biological interactions underpins their utility in drug design and development. Research into the crystal structure, Hirshfeld surface analysis, and interaction energy of related compounds has revealed the importance of specific functional groups and their positioning for biological activity (Aqilah Binti Abdul Latiff et al., 2020).

Mechanism of Action

Target of Action

It is known that antitubercular agents generally target theMycobacterium tuberculosis . They act by inhibiting DNA-dependent RNA polymerase, which further inhibits bacterial protein synthesis and transcription .

Mode of Action

Antitubercular agents typically work by impacting the synthesis or transcription of mycobacteria rna or inhibiting the synthesis of mycolic acids in the cellular wall .

Biochemical Pathways

It is known that antitubercular agents generally affect the synthesis or transcription of mycobacteria rna and the synthesis of mycolic acids in the cellular wall . These processes are crucial for the survival and replication of the bacteria.

Pharmacokinetics

The compound’s molecular weight is reported to be 32633 , which may influence its pharmacokinetic properties.

Result of Action

It is known that antitubercular agents generally inhibit the growth of mycobacterium tuberculosis , leading to the eradication of the bacteria.

Properties

IUPAC Name |

2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c20-14(10-5-1-2-7-13(10)19(21)22)18-15-17-12(9-23-15)11-6-3-4-8-16-11/h1-9H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENQWLUZEXKRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2925965.png)

![N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2925968.png)

![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)

![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)

![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2925975.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2925983.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2925985.png)

![N-(3,4-dimethylphenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2925987.png)